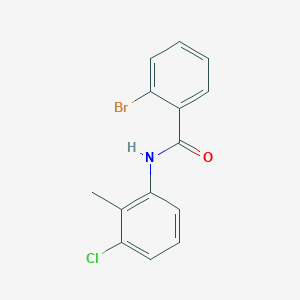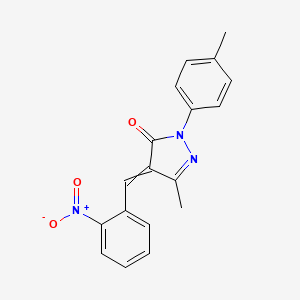![molecular formula C22H17N3O3S B11551939 3-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11551939.png)
3-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a quinoline moiety, a furan ring, and a benzohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide typically involves the condensation of 3-methoxybenzohydrazide with an aldehyde derivative of quinoline and furan. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The furan ring may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 8-hydroxyquinoline and quinoline N-oxide share structural similarities with 3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide.
Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid are structurally related to the furan moiety in the compound.
Uniqueness
What sets 3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide apart is its unique combination of quinoline, furan, and benzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H17N3O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-methoxy-N-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H17N3O3S/c1-27-17-8-2-6-16(13-17)22(26)25-24-14-18-10-11-20(28-18)29-19-9-3-5-15-7-4-12-23-21(15)19/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
HBNMPXPCVDGMCG-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(O2)SC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC=C(O2)SC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11551860.png)

![3-fluoro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11551865.png)
![4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11551872.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11551874.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11551882.png)
![4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11551886.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11551900.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551905.png)
![(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11551917.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate](/img/structure/B11551922.png)

![(5E)-5-(2-chlorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11551945.png)
